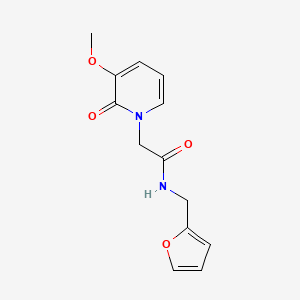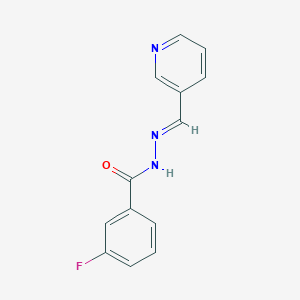
N-(2-furylmethyl)-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-furylmethyl)-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide, also known as FMA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMA is a synthetic compound that has been synthesized using a variety of methods. The compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of N-(2-furylmethyl)-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide is not fully understood. However, studies have shown that the compound inhibits the activity of enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been shown to inhibit the activity of enzymes that are involved in the aggregation of amyloid beta peptides.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to induce apoptosis in cancer cells. The compound has been shown to inhibit the aggregation of amyloid beta peptides, which are believed to play a role in the development of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-furylmethyl)-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide has a number of advantages and limitations for lab experiments. One of the advantages of this compound is that it is a synthetic compound that can be easily synthesized using a variety of methods. The compound is also relatively stable and can be stored for long periods of time. However, one of the limitations of this compound is that its mechanism of action is not fully understood. This makes it difficult to design experiments that can fully elucidate the compound's effects.
Direcciones Futuras
There are a number of future directions for research on N-(2-furylmethyl)-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide. One of the most promising directions is in the development of this compound-based drugs for the treatment of cancer and Alzheimer's disease. Another direction for research is in the elucidation of the compound's mechanism of action. This will enable researchers to design experiments that can fully elucidate the compound's effects. Finally, research could be conducted to investigate the potential applications of this compound in other fields of scientific research.
Métodos De Síntesis
N-(2-furylmethyl)-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide is a synthetic compound that has been synthesized using a variety of methods. One of the most common methods of synthesis involves the reaction of 2-acetylpyridine with furfural in the presence of an acid catalyst. The resulting product is then treated with ammonium acetate to yield this compound. Another method involves the reaction of 2-acetylpyridine with furfurylamine in the presence of a base catalyst. The resulting product is then treated with acetic anhydride to yield this compound.
Aplicaciones Científicas De Investigación
N-(2-furylmethyl)-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide has potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. The compound has also been shown to induce apoptosis in cancer cells. This compound has also been studied for its potential applications in the treatment of Alzheimer's disease. The compound has been shown to inhibit the aggregation of amyloid beta peptides, which are believed to play a role in the development of Alzheimer's disease.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-2-(3-methoxy-2-oxopyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-18-11-5-2-6-15(13(11)17)9-12(16)14-8-10-4-3-7-19-10/h2-7H,8-9H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTPLYACYMRSFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CN(C1=O)CC(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl [5-(1-pyrrolidinylmethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5614915.png)
![(3S)-1-[4-(4-chlorophenyl)butanoyl]-3-piperidinamine hydrochloride](/img/structure/B5614929.png)
![5-acetyl-2-[(4-tert-butylbenzyl)thio]-6-methylnicotinonitrile](/img/structure/B5614931.png)

![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(4-phenylbutanoyl)-1-piperazinyl]pyridazine](/img/structure/B5614935.png)

![3-{3-[(2-methyl-5-phenyl-3-furoyl)amino]phenyl}acrylic acid](/img/structure/B5614952.png)
![3-[3-(4-morpholinyl)propyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-imine](/img/structure/B5614956.png)
![4-cyclopentyl-2-{3-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}pyrimidine](/img/structure/B5614973.png)
![1-(3-chlorophenyl)-4-[(3-hydroxy-1-piperidinyl)acetyl]-2-piperazinone](/img/structure/B5614987.png)
![7-allyl-3-methyl-8-[(2-methyl-2-propen-1-yl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5614989.png)
![methyl N-[(2-cyclopropyl-3-oxo-4-phenyl-2,9-diazaspiro[5.5]undec-9-yl)carbonyl]glycinate](/img/structure/B5614991.png)

![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-methylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5615010.png)
